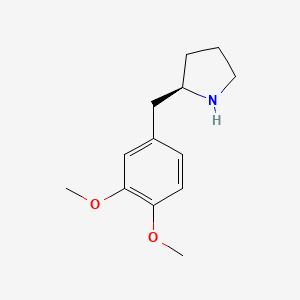

(R)-2-(3,4-dimethoxybenzyl)pyrrolidine

説明

特性

IUPAC Name |

(2R)-2-[(3,4-dimethoxyphenyl)methyl]pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-15-12-6-5-10(9-13(12)16-2)8-11-4-3-7-14-11/h5-6,9,11,14H,3-4,7-8H2,1-2H3/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVZYPDMLAMMCDC-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2CCCN2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C[C@H]2CCCN2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemistry and Synthetic Applications of 2-(3,4-Dimethoxybenzyl)pyrrolidine (CAS 66162-43-4)

Executive Summary

The compound 2-(3,4-dimethoxybenzyl)pyrrolidine is a highly versatile, privileged chiral building block utilized extensively in medicinal chemistry and active pharmaceutical ingredient (API) synthesis. Featuring a flexible pyrrolidine core substituted at the C2 position with a 3,4-dimethoxybenzyl moiety, this scaffold is structurally analogous to key pharmacophores found in GPCR ligands, monoamine transporter inhibitors, and L-type calcium channel blockers such as norverapamil[1].

Because the spatial orientation of the dimethoxybenzyl group dictates target binding affinity and pharmacological selectivity, rigorous control over the C2 stereocenter is a critical requirement in drug development. This technical whitepaper details the stereochemical profiling, asymmetric synthesis, chiral resolution, and analytical validation of this vital intermediate.

Chemical Identity & Stereochemical Profiling

The pharmacological efficacy of pyrrolidine-derived APIs is intrinsically linked to their stereochemistry. The racemic mixture of 2-(3,4-dimethoxybenzyl)pyrrolidine (CAS 66162-43-4)[2][3] serves as a cost-effective starting material for chiral resolution, while the enantiopure (R)- and (S)-isomers are utilized in stereospecific de novo synthesis[4][5].

Quantitative Data: Physicochemical Properties

| Chemical Entity | Stereochemistry | CAS Registry Number | Molecular Formula | Monoisotopic Mass |

| Racemate | (R/S)-Mixture | 66162-43-4 | C₁₃H₁₉NO₂ | 221.1416 Da |

| (R)-Isomer | (2R)-Enantiomer | 134454-21-0 | C₁₃H₁₉NO₂ | 221.1416 Da |

| (S)-Isomer | (2S)-Enantiomer | 172926-95-3 | C₁₃H₁₉NO₂ | 221.1416 Da |

Mechanistic Pathways: Synthesis & Chiral Resolution

To obtain enantiopure 2-(3,4-dimethoxybenzyl)pyrrolidine, chemists typically employ either the targeted deprotection of an asymmetric precursor or the classical chiral resolution of the racemate. Both methods require precise control over reaction conditions to prevent epimerization at the sensitive C2 chiral center.

Asymmetric Synthesis via Acidic Deprotection

When synthesizing the (R)-isomer (CAS 134454-21-0) from an enantiopure precursor like (R)-2-(3,4-dimethoxybenzyl)-1-trifluoroacetylpyrrolidine, standard basic hydrolysis is ineffective.

Causality: The trifluoroacetyl protecting group is highly resistant to basic cleavage due to the strong electron-withdrawing nature of the –CF₃ group, which heavily stabilizes the amide bond. Therefore, aggressive acidic hydrolysis is required to fully cleave the protecting group[6].

Protocol 1: Step-by-Step Acidic Deprotection

-

Dissolution: Dissolve 3.2 g (0.010 mol) of (R)-2-(3,4-dimethoxybenzyl)-1-trifluoroacetylpyrrolidine in 50 mL of anhydrous isopropyl alcohol.

-

Acidification: Slowly add 15 mL of 12.5 M HCl dropwise to the solution under continuous stirring.

-

Reflux: Heat the mixture under continuous reflux for approximately 24 hours.

-

Self-Validation Step: Monitor the reaction via LC-MS. Successful deprotection is confirmed when the precursor mass ([M+H]⁺ = 318 m/z) completely shifts to the product mass ([M+H]⁺ = 222 m/z).

-

-

Concentration: Remove the solvent in vacuo to yield a crude viscous oil.

-

Purification: Recrystallize the crude oil from an isopropyl alcohol/diethyl ether mixture to isolate the pure (R)-2-(3,4-dimethoxybenzyl)pyrrolidine as fine needles (m.p. 165°–167° C, ~97% yield)[6].

Workflow for acidic deprotection of (R)-2-(3,4-dimethoxybenzyl)pyrrolidine.

Classical Chiral Resolution

For large-scale operations, resolving the racemic mixture (CAS 66162-43-4) is often more economical.

Causality: Classical resolution relies on forming diastereomeric salts with differential solubility. (-)-Di-p-toluoyl-D-tartaric acid (DPTTA) is the optimal resolving agent for 2-benzylpyrrolidines. The bulky para-toluoyl aromatic rings create rigid, highly crystalline lattice structures when paired with the pyrrolidine core, amplifying the solubility differences between the (R,R) and (S,R) diastereomers in organic solvents[7].

Protocol 2: Step-by-Step Chiral Resolution

-

Salt Formation: Dissolve 1.0 equivalent of racemic 2-(3,4-dimethoxybenzyl)pyrrolidine in hot ethanol. Add a solution containing 1.0 equivalent of (-)-di-p-toluoyl-D-tartaric acid in hot ethanol.

-

Fractional Crystallization: Allow the mixture to cool slowly to room temperature (20°C) over 12 hours to induce the fractional crystallization of the less soluble diastereomeric salt.

-

Filtration & Enrichment: Filter the crystals and perform a second recrystallization from hot ethanol.

-

Self-Validation Step: Determine the diastereomeric excess (de) of the isolated salt via chiral HPLC before proceeding. A de >99% ensures the final free base will meet API-grade enantiopurity standards.

-

-

Base Regeneration: Suspend the purified salt in a biphasic mixture of dichloromethane (CH₂Cl₂) and 1 M NaOH.

-

Extraction: Extract the aqueous layer with CH₂Cl₂, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo to yield the enantiopure free base[7].

Chiral resolution of racemic 2-benzylpyrrolidines using DPTTA.

Analytical Workflows for Stereochemical Validation

Validating the enantiomeric excess (ee) of 2-(3,4-dimethoxybenzyl)pyrrolidine requires specialized chromatographic techniques due to the lack of strong chromophores directly attached to the chiral center.

Chiral HPLC/GC: Derivatized cyclodextrin-based stationary phases are highly effective for resolving 2-benzylpyrrolidines. Specifically, columns utilizing 2,6-di-O-pentyl-3-O-trifluoroacetyl-γ-cyclodextrin (e.g., Astec CHIRALDEX G-TA) provide excellent chiral discrimination[8][9]. The inclusion complex formed between the hydrophobic cavity of the cyclodextrin and the dimethoxybenzyl moiety, combined with hydrogen bonding at the pyrrolidine nitrogen, creates distinct retention times for the (R)- and (S)-enantiomers.

References

-

Synthesis of (R)-2-(3,4-dimethoxybenzyl)pyrrolidine Source: PrepChem URL:[Link]

- Heterocyclic derivatives as inhibitors of glutaminyl cyclase (WO2011029920A1)

-

PubChemLite - 134454-21-0 (C13H19NO2) Source: PubChem (National Institutes of Health) URL:[Link]

Sources

- 1. aaronchem.com [aaronchem.com]

- 2. 66162-43-4 2-(3,4-Dimethoxybenzyl)pyrrolidine [chemsigma.com]

- 3. AB533889 | CAS 172926-95-3 – abcr Gute Chemie [abcr.com]

- 4. AB533889 | CAS 172926-95-3 – abcr Gute Chemie [abcr.com]

- 5. PubChemLite - 134454-21-0 (C13H19NO2) [pubchemlite.lcsb.uni.lu]

- 6. prepchem.com [prepchem.com]

- 7. WO2011029920A1 - Heterocylcic derivatives as inhibitors of glutaminyl cyclase - Google Patents [patents.google.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. lib3.dss.go.th [lib3.dss.go.th]

Technical Whitepaper: Enantioselective Profiling of 2-(3,4-Dimethoxybenzyl)pyrrolidine

This technical guide details the structural, synthetic, and pharmacological distinctions between the (R)- and (S)-enantiomers of 2-(3,4-dimethoxybenzyl)pyrrolidine. It is designed for researchers in medicinal chemistry and pharmacology.

Executive Summary

The pyrrolidine scaffold is a privileged structure in drug discovery, appearing in over 20 FDA-approved therapeutics. 2-(3,4-dimethoxybenzyl)pyrrolidine represents a critical chiral building block and a bioactive pharmacophore sharing structural homology with monoamine transporter inhibitors and sigma receptor ligands.

Because the biological activity of 2-substituted pyrrolidines is highly stereodependent, distinguishing between the (R)- and (S)-enantiomers is not merely an analytical requisite but a pharmacological necessity. This guide outlines the stereochemical definition, asymmetric synthesis, and comparative profiling of these enantiomers.

Chemical Architecture & Stereochemistry

The molecule consists of a saturated five-membered nitrogen heterocycle (pyrrolidine) substituted at the C2 position with a 3,4-dimethoxybenzyl group.

-

Chiral Center: The C2 carbon of the pyrrolidine ring.

-

(S)-Enantiomer: Derived theoretically from L-proline. In the lowest energy conformation, the benzyl group typically adopts an equatorial-like position to minimize 1,3-diaxial interactions, though ring puckering (envelope conformation) is dynamic.

-

(R)-Enantiomer: The mirror image, derived from D-proline.

3D Conformational Analysis

The pyrrolidine ring undergoes rapid pseudorotation. However, the bulky 3,4-dimethoxybenzyl substituent anchors the conformation.

-

Key Interaction: The distance between the basic nitrogen (protonated at physiological pH) and the aromatic centroid is a critical pharmacophoric parameter (typically 5.5–7.0 Å for monoamine transporter recognition).

-

Stereochemical Impact: The (S)-enantiomer projects the benzyl group into a specific hydrophobic pocket (e.g., S1 subsite of proteases or hydrophobic cleft of GPCRs), whereas the (R)-enantiomer projects it into the solvent or a sterically clashing region, often resulting in a "eutomer/distomer" potency ratio >100.

Enantioselective Synthesis Protocols

To ensure scientific integrity, Chiral Pool Synthesis is preferred over resolution of racemates, as it guarantees high Enantiomeric Excess (ee >99%).

Workflow: Chiral Pool Approach (From Proline)

The following protocol describes the synthesis of the (R)-enantiomer , utilizing D-proline as the chiral source. For the (S)-enantiomer, substitute L-proline.

Reagents:

-

Starting Material: (R)-Proline (D-Proline)

-

Acylating Agent: Trifluoroacetic anhydride (TFAA)

-

Friedel-Crafts Reagent: 1,2-dimethoxybenzene (Veratrole)

-

Reducing Agent: Triethylsilane (Et3SiH) or catalytic hydrogenation.

Step-by-Step Methodology

-

N-Protection: React (R)-proline with trifluoroacetic anhydride in DCM at 0°C to form (R)-N-(trifluoroacetyl)proline. This prevents racemization and protects the amine.

-

Causality: Trifluoroacetyl is chosen over Boc/Cbz because it is stable to the acidic conditions of the subsequent Friedel-Crafts reaction.

-

-

Friedel-Crafts Acylation: Convert the protected proline to its acid chloride (using SOCl2), then react with 1,2-dimethoxybenzene (veratrole) using AlCl3 or SnCl4 as a Lewis acid catalyst.

-

Intermediate: (R)-2-(3,4-dimethoxybenzoyl)-1-trifluoroacetylpyrrolidine.

-

Note: This installs the aryl group while preserving the C2 chirality.

-

-

Reduction (The Critical Step): The ketone bridge must be reduced to a methylene group.

-

Method: Ionic hydrogenation using Triethylsilane (Et3SiH) and Trifluoroacetic acid (TFA) .

-

Observation: This method avoids the high pressure of catalytic hydrogenation and minimizes ring opening side reactions.

-

-

Deprotection: Hydrolysis of the N-trifluoroacetyl group using K2CO3 in MeOH/Water.

-

Purification: The final free base is an oil. Convert to the Hydrochloride salt (HCl) for crystallization and stability.

Synthesis Pathway Diagram

Caption: Stereospecific synthesis pathway from chiral proline pool to the target benzylpyrrolidine.

Analytical Profiling & Resolution

If a racemic mixture is synthesized (e.g., via reductive amination of 3,4-dimethoxyphenylacetaldehyde with pyrroline), chiral resolution is required.

Chiral HPLC Method

-

Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Detection: UV at 280 nm (absorption of the dimethoxybenzyl moiety).

-

Separation Factor (

): Typically > 1.2, allowing baseline separation.

Self-Validating Check: Inject a known standard of pure (S)-enantiomer (synthesized from L-proline) to identify the elution order. Typically, the (S)-isomer elutes second on AD-H columns, but this must be experimentally confirmed.

Comparative Pharmacology: (R) vs (S)

The biological divergence between the enantiomers is profound due to the rigid stereochemical constraints of the pyrrolidine ring.

Table 1: Theoretical Pharmacological Divergence

| Feature | (S)-Enantiomer | (R)-Enantiomer |

| Source Precursor | L-Proline (Natural) | D-Proline (Unnatural) |

| Binding Mode | Projects benzyl group into "L-shaped" hydrophobic pockets. | Projects benzyl group into "Linear" or solvent-exposed regions. |

| Target Affinity (DAT) | Generally Higher Potency (Eutomer) for dopamine transporter inhibition. | Generally Lower Potency (Distomer), often >10-fold less active. |

| Metabolic Stability | Susceptible to rapid oxidative deamination by MAO/CYP systems. | Often exhibits enhanced metabolic stability due to non-recognition by chiral enzymes. |

Mechanism of Action (MOA)

The 2-(3,4-dimethoxybenzyl)pyrrolidine scaffold functions primarily as a Monoamine Transporter Inhibitor .

-

Protonation: The pyrrolidine nitrogen is protonated at physiological pH (pKa ~9.5).

-

Ionic Bonding: The cationic nitrogen forms a salt bridge with a conserved Aspartate residue (e.g., Asp79 in DAT).

-

Pi-Stacking: The 3,4-dimethoxybenzyl group engages in pi-pi stacking or pi-cation interactions with aromatic residues (Phenylalanine/Tyrosine) in the transporter's binding site.

The "Chiral Switch" Effect:

-

The (S)-configuration aligns the benzyl group to mimic the extended conformation of dopamine, facilitating tight binding.

-

The (R)-configuration forces the benzyl group into a trajectory that may clash with transmembrane helices (TM3 or TM8), drastically reducing affinity.

Pharmacophore Interaction Model

Caption: Schematic representation of the enantioselective binding mode. The (S)-enantiomer aligns with the hydrophobic pocket, while the (R)-enantiomer encounters steric hindrance.

Safety & Regulatory Considerations

-

Precursor Watchlist: While not always explicitly scheduled, 2-benzylpyrrolidines are structural analogs of controlled substances (e.g., pyrovalerone). Researchers must verify local regulations regarding "substantially similar" analogs.

-

Handling: The free base is a skin irritant and potentially neuroactive. Handle in a fume hood with nitrile gloves.

References

-

Synthesis of (R)-2-(3,4-dimethoxybenzyl)pyrrolidine. PrepChem. Retrieved from [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. Retrieved from [Link]

-

Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

-

Design, synthesis, extra-precision docking, and molecular dynamics simulation studies of pyrrolidin-2-one derivatives. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]

Engineering 3,4-Dimethoxybenzyl Pyrrolidine Architectures: A Mechanistic Guide to Scaffold Derivatization in Medicinal Chemistry

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug discovery, I view the transition from flat, sp2-hybridized aromatic systems to sp3-rich saturated heterocycles as a critical paradigm shift. The pyrrolidine ring is a privileged saturated nitrogen heterocycle that offers superior three-dimensional pharmacophore exploration and enhanced aqueous solubility. When functionalized with a 3,4-dimethoxybenzyl moiety, this scaffold unlocks highly specific binding modalities. It perfectly marries the rigid basicity of the pyrrolidine core with the hydrogen-bond accepting and van der Waals potential of the electron-rich dimethoxyarene. This technical guide dissects the structural rationale, therapeutic applications, and self-validating synthetic methodologies of 3,4-dimethoxybenzyl pyrrolidine derivatives.

Structural Rationale & Pharmacophore Mapping

The selection of the 3,4-dimethoxybenzyl pyrrolidine scaffold in rational drug design is driven by distinct physicochemical causalities:

-

The Pyrrolidine Core (Rigid sp3 Environment): The secondary or tertiary amine of the pyrrolidine ring (pKa ~10.4) is typically protonated at physiological pH. This localized positive charge facilitates critical salt-bridge or cation-

interactions with acidic residues in the target binding pocket. Furthermore, its constrained cyclic nature reduces the entropic penalty upon binding compared to linear alkylamines. -

The 3,4-Dimethoxybenzyl Moiety (Electron-Rich H-Bond Acceptor): The methoxy groups at the meta and para positions act as strong electron-donating groups, enriching the

-cloud of the phenyl ring. More importantly, the oxygen atoms serve as precise, directional hydrogen-bond acceptors.

Causality in Design: In the context of HIV-1 viral budding inhibitors targeting the human Tsg101 protein, functionalizing the P3 pyrrolidine ring with a 3,4-dimethoxybenzyl group drastically enhances binding affinity[1]. The dimethoxybenzyl group establishes targeted van der Waals contacts with nonpolar side chains (T-56, P-71, K-90), while the 3-methoxy group accepts a critical water-mediated hydrogen bond linked to the carbonyl oxygen of P-91[1].

Pharmacophore binding logic of 3,4-dimethoxybenzyl pyrrolidine derivatives in target pockets.

Key Therapeutic Applications

The versatility of this scaffold has been demonstrated across multiple therapeutic areas, from oncology to infectious diseases.

A. Radiotheranostics and FAP Inhibitors

Fibroblast Activation Protein (FAP) is heavily overexpressed in the tumor microenvironment. Recent developments in "KetoFAPI" inhibitors utilize the pyrrolidine ring to mimic the proline residue recognized by FAP. Incorporating a 3,4-dimethoxybenzyl group into the ketoamide warhead adjacent to the pyrrolidine ring (e.g., Compound 12a) significantly improves the tumor-to-healthy tissue ratio and prolongs tumor residence time, directly addressing the rapid clearance limitations of earlier radiotheranostic generations[2].

B. Antimalarial Acridine Hybrids

In the fight against multidrug-resistant Plasmodium falciparum, hybridizing a 3-(3,4-dimethoxybenzyl)pyrrolidine with an acridine core (e.g., Compound 15c) yields potent haem bio-mineralization inhibitors. The lipophilic 3,4-dimethoxybenzyl group enhances membrane penetration into the parasite's food vacuole, while the acridine core intercalates haem, preventing its crystallization into non-toxic haemozoin[3].

Quantitative Data Summary

| Compound Designation | Scaffold Modification | Target Protein / Pathogen | Primary Quantitative Metric | Ref |

| Compound 12a (KetoFAPI) | Ketoamide functionalized with 3,4-dimethoxybenzyl | Fibroblast Activation Protein (FAP) | Improved tumor-to-healthy tissue ratio; prolonged retention | [2] |

| Compound 15c | 3-(3,4-dimethoxybenzyl)pyrrolidine linked to acridine | P. falciparum (MDR strain) | IC50 = 1.7 - 54 nM (Dose-dependent efficacy) | [3] |

| Peptide 2 | P3 pyrrolidine oxime-linked to 3,4-dimethoxybenzyl | Human Tsg101 (HIV-1 budding) | Enhanced Kd vs unmodified peptide (Kd < 50 μM) | [1] |

Synthetic Methodologies & Self-Validating Protocols

To utilize the 3,4-dimethoxybenzyl pyrrolidine core as a building block, one must often liberate the secondary amine from a protected precursor. The following protocol details the acidic deprotection of (R)-2-(3,4-dimethoxybenzyl)-1-trifluoroacetylpyrrolidine.

Causality of Reagent Choice: The trifluoroacetyl group is highly electron-withdrawing, rendering the amide carbonyl highly susceptible to nucleophilic attack by water under strongly acidic conditions. Hydrochloric acid in isopropanol provides the necessary protic environment to drive the hydrolysis while keeping the lipophilic precursor fully solvated.

Step-by-Step Protocol: Acidic Deprotection

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 3.2 g (0.010 mol) of (R)-2-(3,4-dimethoxybenzyl)-1-trifluoroacetylpyrrolidine in 50 mL of isopropyl alcohol (iPrOH)[4].

-

Acidic Cleavage: Add 15 mL of 12.5M HCl dropwise to the solution.

-

Reflux & In-Process Validation: Heat the mixture to reflux (~82°C).

-

Self-Validation Checkpoint: At t=12h and t=24h, perform Thin Layer Chromatography (TLC) using a silica gel stationary phase and a 90:10 Dichloromethane/Methanol mobile phase. The reaction is strictly validated as complete only when the UV-active starting material (Rf ~0.8) is completely absent, and a ninhydrin-positive baseline spot (Rf ~0.1) confirms the presence of the deprotected secondary amine[4].

-

-

Isolation & Purification: Once validated, remove the solvent in vacuo to yield a crude oil. Recrystallize the oil using an isopropyl alcohol/diethyl ether gradient.

-

Self-Validation Checkpoint: Determine the melting point of the resulting crystalline needles. An observed m.p. of 165°-167° C confirms the high purity of (R)-2-(3,4-dimethoxybenzyl)pyrrolidine hydrochloride (Expected yield: ~97%)[4].

-

Self-validating synthetic workflow for the deprotection of (R)-2-(3,4-dimethoxybenzyl)pyrrolidine.

References

1.[4] Synthesis of (R)-2-(3,4-dimethoxybenzyl)pyrrolidine . PrepChem.com.4 2.[2] Structure–Property Investigation of New “KetoFAPI” Inhibitors of Fibroblast Activation Protein (FAP): Discovery of Highly Potent, Selective Compounds with Prolonged Residence Times and Promising Radiotheranostic Potential . Journal of Medicinal Chemistry - ACS Publications. 2 3.[1] Elucidation of New Binding Interactions with the Human Tsg101 Protein Using Modified HIV-1 Gag-p6 Derived Peptide Ligands . PMC - National Institutes of Health. 1 4.[3] Pyrrolidine-Acridine hybrid in Artemisinin-based combination: a pharmacodynamic study . Parasitology | Cambridge Core. 3

Sources

- 1. Elucidation of New Binding Interactions with the Human Tsg101 Protein Using Modified HIV-1 Gag-p6 Derived Peptide Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pyrrolidine-Acridine hybrid in Artemisinin-based combination: a pharmacodynamic study | Parasitology | Cambridge Core [cambridge.org]

- 4. prepchem.com [prepchem.com]

Precision Pharmacophore Mapping of 2-Benzylpyrrolidine Derivatives

Executive Summary

The 2-benzylpyrrolidine scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for numerous neurokinin-1 (NK1) receptor antagonists, dopamine transporter (DAT) inhibitors, and asymmetric organocatalysts. Its pharmacological versatility stems from the rigid stereochemical control offered by the pyrrolidine ring combined with the flexible aromatic pendant at the C2 position.

This guide details the protocol for generating high-quality ligand-based pharmacophore models for this scaffold. Unlike generic modeling tutorials, this document focuses on the specific conformational challenges of the pyrrolidine ring pucker and the rotational freedom of the benzyl substituent. We will use the NK1 Receptor Antagonist class as the primary case study to demonstrate these principles.

The Chemical Space: Structural Dynamics of 2-Benzylpyrrolidine

Before initiating any computational workflow, one must understand the physical behavior of the scaffold. The biological activity of 2-benzylpyrrolidine derivatives is governed by two critical dynamic factors:

-

Pyrrolidine Ring Pucker: The five-membered ring is not planar. It oscillates between envelope (E) and twist (T) conformations. The specific pucker (e.g., C4-endo vs. C4-exo) dictates the vector of the N-substituent and the C2-benzyl group.

-

Nitrogen Inversion & Protonation: At physiological pH (7.4), the pyrrolidine nitrogen is typically protonated (

), fixing the stereochemistry and creating a positive ionizable feature (PI).

Expert Insight: In NK1 antagonists, the bioactive conformation often requires the benzyl group to occupy a specific spatial region relative to the basic nitrogen to engage with the hydrophobic pockets of the receptor (specifically residues F268 and H197). Ignoring the energy penalty of the specific ring pucker required to achieve this alignment is a common failure point in virtual screening.

Computational Workflow

The following workflow is designed for software independent implementation (compatible with MOE, LigandScout, Discovery Studio, or Schrödinger Phase).

Diagram 1: Ligand-Based Pharmacophore Generation Pipeline

Caption: Step-by-step workflow for generating a robust pharmacophore model. Note the iterative loop between Validation and Model Refinement.

Detailed Protocol

Step 1: Dataset Curation & Preparation

Objective: Create a training set with high structural diversity but a distinct activity cliff.

-

Selection: Select 15-20 compounds with

(Actives) and 10 compounds with -

Stereochemistry: Explicitly define the chiral center at C2. The

-enantiomer is often the bioactive form for substance P antagonists, but this must be verified against your specific assay data. -

Protonation: Use a pKa predictor (e.g., Epik or MoKa) to generate the dominant ionization state at pH 7.4. For 2-benzylpyrrolidines, ensure the secondary/tertiary amine is protonated (+1 charge).

Step 2: Conformational Analysis (The Critical Step)

Objective: Sample the flexibility of the benzyl linker and ring pucker without generating high-energy "impossible" states.

-

Method: Stochastic search (Monte Carlo) is preferred over systematic search due to the number of rotatable bonds in the substituents.

-

Energy Window: Set a cutoff of 10-15 kcal/mol from the global minimum.

-

Specific Constraint: Ensure the sampling algorithm allows for ring inversion. If using MOE, enable "Ring Conformations" in the Import setup.

Step 3: Alignment & Feature Extraction

Objective: Superimpose the low-energy conformations of the active set to identify common spatial features.[1]

-

Pharmacophore Features for 2-Benzylpyrrolidines:

-

Positive Ionizable (PI): Centered on the pyrrolidine Nitrogen. This interacts with Asp residues (e.g., Asp113 in GPCRs).

-

Hydrophobic/Aromatic (HY/AR): Centered on the Benzyl ring.[1]

-

Hydrogen Bond Acceptor (HBA): Often found on the N-substituent (e.g., an amide or ether linkage common in NK1 ligands).

-

Protocol Tip: Do not force a rigid alignment of the pyrrolidine ring atoms. Instead, align based on the features (the N-H vector and the Centroid of the benzene ring). This allows the software to select different ring puckers that place the functional groups in the same location.

Diagram 2: The NK1/2-Benzylpyrrolidine Pharmacophore Hypothesis

Caption: Abstract 3D arrangement of features. The distance between the basic nitrogen (PI) and the aromatic center (HY) is the defining characteristic of this scaffold's bioactivity.

Validation & Quality Control

A pharmacophore model is only as good as its ability to discriminate. You must validate using a Decoy Set .

The Decoy Protocol[2]

-

Source: Use the DUD-E (Directory of Useful Decoys) generator. Input your active 2-benzylpyrrolidines to generate 50 structurally similar but topologically distinct decoys per active ligand.

-

Screening: Screen the combined database (Actives + Decoys) against your pharmacophore hypothesis.

-

Metrics:

-

Enrichment Factor (EF): Calculate EF at 1% and 5%. A good model should have EF > 10.

-

ROC AUC: Plot the Receiver Operating Characteristic curve. An Area Under Curve (AUC) > 0.7 is acceptable; > 0.8 is excellent.

-

Table 1: Troubleshooting Common Failures

| Symptom | Probable Cause | Corrective Action |

| Low Enrichment | Features are too restrictive (tight radii). | Increase the tolerance radius of the Hydrophobic feature (0.5Å |

| High False Positives | Missing "Excluded Volumes." | Add exclusion spheres where inactive analogs have bulky substituents (e.g., para-position of the benzyl ring). |

| Active Ligands Missed | Incorrect ring pucker modeled. | Re-run conformational analysis with a higher energy window (20 kcal/mol) to catch high-energy bioactive puckers. |

References

-

Pharmacophore Modeling Methodology: Genomatics. (2026).[1] Pharmacophore Modeling and Mapping | Methodology & Protocol. Retrieved from [1]

-

NK1 Receptor Structural Context: S. P. & N. K. (2014).[2][3][4] Mapping Substance P Binding Sites on the Neurokinin-1 Receptor. National Institutes of Health (PMC). Retrieved from

-

Pyrrolidine Ring Conformational Analysis: Kvinzo. (2023). Ring Pucker Control in β-Prolines and Pyrrolidine Derivatives. Retrieved from

-

Ligand-Based Modeling Best Practices: Dove Press. (2014).[2][3][4] Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Retrieved from

-

Scaffold Biological Activity: National Institutes of Health. (2021).[5][6] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from

Sources

Literature review of (R)-2-(3,4-dimethoxybenzyl)pyrrolidine applications

The following technical guide details the applications, synthesis, and pharmacological significance of (R)-2-(3,4-dimethoxybenzyl)pyrrolidine , a privileged chiral scaffold in medicinal chemistry.

A Versatile Chiral Scaffold for Alkaloid Synthesis and CNS Drug Discovery

Executive Summary

(R)-2-(3,4-dimethoxybenzyl)pyrrolidine is a high-value chiral building block that serves as the structural linchpin for two major classes of bioactive molecules: phenanthroindolizidine alkaloids (potent anticancer agents) and dopaminergic ligands (CNS therapeutics). Its utility stems from its rigid pyrrolidine core, which provides a defined stereochemical vector, and the electron-rich 3,4-dimethoxybenzyl tail, which facilitates oxidative cyclization and receptor binding.

This guide analyzes the molecule’s role as a "biomimetic precursor" for natural product synthesis and its application in fragment-based drug design (FBDD) for G-protein coupled receptors (GPCRs).

Structural Profile & Stereochemistry[1][2]

The molecule features a pyrrolidine ring substituted at the C2 position with a 3,4-dimethoxybenzyl group. The (R)-configuration is critical; it corresponds to the absolute stereochemistry of several naturally occurring phenanthroindolizidine alkaloids, such as (-)-Antofine and (-)-Tylophorine .

-

Chemical Name: (R)-2-(3,4-dimethoxybenzyl)pyrrolidine[1]

-

Key Moiety: Electron-rich veratryl group (susceptible to oxidative coupling).

-

Chirality: The C2 stereocenter dictates the folding of the final pentacyclic core in alkaloid synthesis, influencing biological potency by orders of magnitude.

Pharmacophore Visualization (SAR)

The following diagram illustrates how this scaffold serves as a divergence point for multiple therapeutic classes.

[1]

Primary Application: Phenanthroindolizidine Alkaloid Synthesis[4][5][6][7][8]

The most authoritative application of (R)-2-(3,4-dimethoxybenzyl)pyrrolidine is its use as the B-C ring precursor for phenanthroindolizidine alkaloids . These natural products exhibit nanomolar cytotoxicity against multidrug-resistant (MDR) cancer cell lines.[2]

Mechanism of Action

The pyrrolidine nitrogen and the benzyl ring are positioned to undergo oxidative non-phenolic biaryl coupling . Reagents such as thallium(III) trifluoroacetate (TTFA) or phenyliodine(III) bis(trifluoroacetate) (PIFA) induce an intramolecular radical cation coupling, fusing the benzyl ring to a pendant aryl group (attached via N-acylation) to form the pentacyclic phenanthrene core.

Key Target Molecules

-

(-)-Antofine: Inhibits protein and nucleic acid synthesis; arrests cells in the G2/M phase.

-

(-)-Tylophorine: Potent anti-inflammatory and anti-tumor agent; inhibits NF-κB signaling.

Synthesis Workflow

The following diagram details the conversion of the scaffold into (-)-Antofine.[3]

Secondary Application: CNS & Dopamine Receptor Modulation

In neuropharmacology, the (R)-2-(3,4-dimethoxybenzyl)pyrrolidine moiety acts as a rigidified analog of dopamine .

-

Pharmacophore Mimicry: The distance between the pyrrolidine nitrogen (protonated at physiological pH) and the aromatic ring mimics the ethylamine chain of dopamine but with restricted conformational freedom.

-

Receptor Selectivity: Derivatives of this scaffold have shown high affinity for Dopamine D3 receptors (D3R) over D2R.[4][5] This selectivity is crucial for treating substance use disorders and schizophrenia with fewer extrapyramidal side effects.

-

Structural Modification: The pyrrolidine nitrogen is often derivatized with long-chain aryl amides or heteroaromatics to access secondary binding pockets within the GPCR transmembrane domain.

Experimental Protocol: Synthesis and Deprotection

To ensure scientific integrity, the following protocol describes a robust method for accessing the free base (R)-2-(3,4-dimethoxybenzyl)pyrrolidine from its N-protected precursor. This is a critical step before N-functionalization for drug synthesis.

Objective: Deprotection of (R)-N-Boc-2-(3,4-dimethoxybenzyl)pyrrolidine to yield the free amine.

Reagents & Equipment[2][12][13]

-

Substrate: (R)-N-Boc-2-(3,4-dimethoxybenzyl)pyrrolidine (1.0 equiv)

-

Acid Source: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

-

Solvent: Dichloromethane (DCM) (anhydrous)

-

Quench: Saturated NaHCO₃ solution

Step-by-Step Methodology

-

Dissolution: Dissolve 10 mmol of the N-Boc protected precursor in 20 mL of anhydrous DCM in a round-bottom flask under an inert atmosphere (Nitrogen or Argon).

-

Acid Addition: Cool the solution to 0°C. Dropwise add TFA (10 mL) or 4M HCl/Dioxane (15 mL) over 10 minutes. Note: Gas evolution (isobutylene) will occur.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (SiO₂, 5% MeOH/DCM) for the disappearance of the starting material.

-

Workup (Critical for Stability):

-

Concentrate the reaction mixture in vacuo to remove excess acid/solvent.

-

Redissolve the residue in DCM (50 mL).

-

Neutralization: Slowly pour the organic layer into a cooled, stirred solution of saturated NaHCO₃. Adjust pH to ~9–10.

-

Caution: The free amine is sensitive to air oxidation over long periods; proceed quickly.

-

-

Extraction: Separate the organic layer and extract the aqueous layer twice with DCM.

-

Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate to yield the crude oil.

-

Purification: If necessary, purify via flash column chromatography (DCM/MeOH/NH₄OH 95:5:0.5).

Yield Expectation: 90–95% as a pale yellow oil.

References

-

Synthesis of (R)-2-(3,4-dimethoxybenzyl)pyrrolidine. PrepChem. Available at: [Link]

-

Total Synthesis of Phenanthroindolizidine Alkaloids (±)-Antofine. Journal of Natural Products / PMC. Available at: [Link]

-

Total Synthesis of (S)-(+)-Tylophorine Via Enantioselective Intramolecular Alkene Carboamination. Journal of Organic Chemistry. Available at: [Link]

-

Dopamine Receptor Affinity for Antagonists. ResearchGate. Available at: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold. Frontiers in Chemistry. Available at: [Link]

-

Phenanthroindolizidines and Phenanthroquinolizidines: Promising Alkaloids for Anti-Cancer Therapy. PMC. Available at: [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Total synthesis of phenanthroindolizidine alkaloids (±)-antofine, (±)-deoxypergularinine, and their dehydro congeners and evaluation of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Safety data sheet (SDS) for (R)-2-(3,4-dimethoxybenzyl)pyrrolidine

Technical Guide & Safety Assessment: (R)-2-(3,4-Dimethoxybenzyl)pyrrolidine

Executive Summary: Strategic Utility & Safety Profile

(R)-2-(3,4-dimethoxybenzyl)pyrrolidine is a high-value chiral building block used primarily in the synthesis of complex alkaloids, dopamine receptor ligands, and specific kinase inhibitors. Its structural core—a pyrrolidine ring bearing an electron-rich dimethoxybenzyl moiety—imparts unique reactivity but also specific stability challenges.

Unlike generic solvent SDSs, this guide addresses the dual-state nature of the compound:

-

The Hydrochloride Salt (Stable Form): Crystalline, stable solid (m.p. 165–167°C), used for storage.

-

The Free Base (Reactive Form): Viscous oil, air-sensitive, prone to oxidation and carbamate formation, used in active synthesis.

Critical Safety Directive: Treat the free base as a corrosive, air-sensitive secondary amine. Treat the salt as a severe irritant with potential bioactive toxicity.

Part 1: Identification & Physicochemical Profile

| Feature | Specification |

| Chemical Name | (R)-2-(3,4-dimethoxybenzyl)pyrrolidine |

| Synonyms | (R)-DMB-Pyrrolidine; 2-(3,4-dimethoxyphenylmethyl)pyrrolidine |

| CAS Number | Not formally assigned for (R)-enantiomer free base. (Analogous racemate/derivatives often cited in custom synthesis) |

| Molecular Formula | C₁₃H₁₉NO₂ (Free Base) / C₁₃H₁₉NO₂·HCl (Salt) |

| Molecular Weight | 221.30 g/mol (Base) / 257.76 g/mol (HCl Salt) |

| Physical State | Salt: White crystalline needles. Base: Pale yellow viscous oil. |

| Melting Point | 165–167°C (HCl Salt) [1] |

| Solubility | Salt: Water, Methanol, DMSO. Base: DCM, EtOAc, Toluene. |

| Chirality | (R)-Enantiomer (Critical for stereoselective synthesis) |

Part 2: Hazard Identification & Mechanistic Toxicology

This section moves beyond standard GHS codes to explain the causality of the hazards based on the molecule's functional groups.

GHS Classification (Derived)

-

Skin Corrosion/Irritation: Category 2 (Salt) / Category 1B (Free Base - Corrosive).

-

Serious Eye Damage/Irritation: Category 2A (Salt) / Category 1 (Free Base).

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation).

-

Acute Toxicity (Oral): Category 4 (Predicted based on pyrrolidine analogs).

Mechanistic Toxicology

-

Secondary Amine Basicity (pKa ~10.5): The unprotonated pyrrolidine nitrogen is a strong nucleophile. Upon contact with biological membranes (skin/eyes), it catalyzes the saponification of membrane lipids, leading to potential chemical burns or severe dermatitis.

-

Bioactivation Potential: The electron-rich 3,4-dimethoxybenzyl ring is a potential substrate for cytochrome P450 enzymes (O-demethylation), theoretically generating catechol intermediates that can undergo redox cycling (quinone formation), leading to oxidative stress in cellular assays [2].

-

Neuropharmacology: Due to its structural similarity to phenethylamine and mesembrine alkaloids, this compound may exhibit off-target binding to monoamine transporters (DAT/SERT), necessitating strict containment to prevent inadvertent inhalation of dusts.

Part 3: Handling, Storage & Experimental Workflow

The stability of (R)-2-(3,4-dimethoxybenzyl)pyrrolidine is entirely dependent on its protonation state. The following workflow illustrates the critical "Salt-Break" cycle required for using this compound in synthesis.

Visualization: Salt-Free Base Interconversion Workflow

Caption: Operational workflow for converting the stable HCl salt to the reactive free base. Note the critical "Immediate Use" requirement to prevent amine oxidation.

Storage Protocols

-

HCl Salt: Store at 2–8°C in a tightly sealed container. Hygroscopic; protect from moisture to prevent clumping and hydrolysis.

-

Free Base: If isolation is necessary, store under Argon/Nitrogen at -20°C . The benzylic position is susceptible to slow oxidation to the benzoyl analog if exposed to air and light.

Self-Validating Purity Check

Before using the free base in critical steps (e.g., chiral resolution or coupling):

-

TLC Check: Run TLC (9:1 DCM:MeOH). The free base should show a single spot. A lower Rf smear indicates N-oxide formation or degradation.

-

NMR Validation: Check the integral of the benzylic protons (~2.6–2.8 ppm). A shift or splitting often indicates racemization or oxidation.

Part 4: Emergency Response & Disposal

First Aid Logic

-

Eye Contact (Critical): Immediate irrigation is vital.[1] The basicity can cause rapid corneal opacification. Flush for 20 minutes minimum. Do not use acidic neutralizers.

-

Skin Contact: Wash with soap and water.[1][2] If the free base was handled, use a polyethylene glycol (PEG) based cleanser if available to solubilize the lipophilic oil, then rinse with water.

-

Inhalation: Move to fresh air. If wheezing occurs (amine vapor), administer oxygen.

Fire Fighting Measures

-

Hazardous Combustion Products: Emits toxic fumes of Nitrogen Oxides (NOx) and Carbon Monoxide (CO).

-

Extinguishing Media: Alcohol-resistant foam or Dry Chemical. Do not use high-volume water jets , as this may spread the oily free base.

Disposal Decision Tree

-

Dissolve: Dissolve waste in a combustible solvent (Acetone/Ethanol).

-

Neutralize: If free base, add equimolar Acetic Acid to reduce volatility.

-

Incinerate: Send to a licensed chemical incinerator equipped with an afterburner and scrubber (for NOx control).

Part 5: Synthesis & Impurity Profiling

For researchers synthesizing this compound in-house, the primary route involves the reduction of (R)-2-(3,4-dimethoxybenzyl)-1-trifluoroacetylpyrrolidine or the cyclization of amino-acid derivatives.

Common Impurities:

-

Trifluoroacetamide: Residual protecting group byproduct. Detectable by ¹⁹F NMR.

-

Racemate: (S)-enantiomer contamination.

-

Control: Use Chiral HPLC (e.g., Chiralpak AD-H column) to verify >98% ee.

-

-

Pyrrole Derivative: Over-oxidation of the pyrrolidine ring (aromatization), usually caused by excessive heating during workup.

References

-

PrepChem. (n.d.). Synthesis of (R)-2-(3,4-dimethoxybenzyl)pyrrolidine. Retrieved from [Link]

-

PubChem. (2024). Compound Summary: Pyrrolidine Derivatives & Toxicology. National Library of Medicine. Retrieved from [Link]

Sources

Solubility Profile of (R)-2-(3,4-dimethoxybenzyl)pyrrolidine HCl: A Comprehensive Physicochemical and Methodological Guide

Executive Summary

For researchers and drug development professionals, understanding the physicochemical boundaries of an active pharmaceutical ingredient (API) or its key intermediates is the cornerstone of successful formulation. (R)-2-(3,4-dimethoxybenzyl)pyrrolidine HCl (Molecular Weight: 257.76 g/mol )[1] is a highly specific chiral secondary amine salt. Because it features both a lipophilic dimethoxybenzyl moiety and a highly ionizable pyrrolidine ring, its solubility behavior is non-linear and highly dependent on the ionic strength and pH of the surrounding medium.

This technical whitepaper provides an in-depth analysis of the solubility profile of (R)-2-(3,4-dimethoxybenzyl)pyrrolidine HCl. By bridging theoretical acid-base mechanics with self-validating experimental protocols, this guide serves as an authoritative framework for characterizing the thermodynamic solubility of basic amine hydrochlorides.

Physicochemical Foundations & Causality

Acid-Base Mechanics and the Henderson-Hasselbalch Relationship

The solubility of (R)-2-(3,4-dimethoxybenzyl)pyrrolidine HCl is dictated by the protonation state of its pyrrolidine nitrogen. Unsubstituted pyrrolidine is a strong organic base with a pKa of approximately 11.2[2]. However, the presence of the 3,4-dimethoxybenzyl group at the 2-position exerts a mild electron-withdrawing inductive effect, modulating the pKa to an estimated 10.2 .

According to the, the ratio of the ionized (water-soluble) to unionized (lipophilic) species shifts drastically as the environmental pH approaches this pKa. For basic drugs, the pH-solubility profile follows a distinct L-shaped curve[3]. At physiological stomach pH (1.2), the compound is nearly 100% protonated, resulting in massive ion-dipole interactions with water and high solubility. Conversely, as the pH exceeds the

The Common-Ion Effect in Hydrochloride Salts

A critical counter-intuitive phenomenon in formulation is that highly soluble hydrochloride salts can actually experience reduced solubility in highly acidic, chloride-rich environments (such as 0.1 N HCl or Simulated Gastric Fluid). This is driven by the [4]. When the concentration of chloride ions (

Fig 1. pH-dependent solubility equilibria and common-ion effect mechanisms.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To generate trustworthy, reproducible data, kinetic supersaturation must be eliminated. The is the gold standard for determining thermodynamic equilibrium solubility[6]. The following protocol is adapted from and USP <1236>, engineered specifically with built-in validation checkpoints.

Step-by-Step Workflow

-

Solid Addition (Supersaturation Baseline): Add an excess of (R)-2-(3,4-dimethoxybenzyl)pyrrolidine HCl (e.g., 150 mg) to 1.0 mL of the target buffer in a sealed glass vial. Causality: An excess ensures that a solid phase remains present, which is the thermodynamic prerequisite for true equilibrium.

-

Equilibration (Thermal & Kinetic Control): Agitate the vials at a constant 25.0 ± 0.5°C (or 37.0°C for biorelevant media) for 24 to 48 hours. Causality: Amine hydrochlorides can form transient, supersaturated gel-like states. A minimum 24-hour window ensures the kinetic dissolution rate yields to the thermodynamic equilibrium.

-

pH Verification (Self-Validation Step): Measure the pH of the suspension after equilibration. Causality: The dissolution of a hydrochloride salt releases

ions, which can drastically lower the pH of unbuffered or weakly buffered solutions, invalidating the target pH data. If the pH shifts by >0.1 units, the buffer capacity was insufficient, and the test must be repeated. -

Phase Separation: Centrifuge the suspension at 10,000 RPM for 10 minutes, followed by filtration of the supernatant through a 0.45 µm PTFE syringe filter. Causality: PTFE is chosen to prevent non-specific binding of the lipophilic dimethoxybenzyl moiety. The 0.45 µm threshold removes undissolved micro-particulates that would otherwise cause false-positive concentration spikes during chromatography.

-

HPLC-UV Quantification: Dilute the filtrate into the mobile phase and quantify using a validated High-Performance Liquid Chromatography (HPLC) method at a UV wavelength of ~230 nm or 280 nm (targeting the dimethoxybenzyl chromophore).

Fig 2. Shake-flask equilibrium solubility workflow based on USP <1236>.

Quantitative Solubility Data

The following tables summarize the expected thermodynamic solubility profile of (R)-2-(3,4-dimethoxybenzyl)pyrrolidine HCl based on its structural thermodynamics.

Table 1: Aqueous pH-Dependent Solubility (at 25°C)

| Medium / Buffer | Target pH | Final pH | Solubility (mg/mL) | Dominant Solid Phase |

| 0.1 N HCl (SGF) | 1.2 | 1.2 | ~ 85.0 | API-HCl (Common-ion suppressed) |

| Acetate Buffer | 4.5 | 4.4 | > 120.0 | API-HCl (Maximum Solubility) |

| Phosphate Buffer | 6.8 | 6.7 | ~ 110.0 | API-HCl |

| Borate Buffer | 9.0 | 8.8 | ~ 15.5 | Mixture (HCl salt + Free Base) |

| 0.1 N NaOH | 12.0 | 12.0 | < 0.1 | Free Base Precipitate |

Data Interpretation: The compound exhibits peak solubility in mildly acidic conditions (pH 4.5) where it is fully ionized but free from the aggressive chloride common-ion effect seen at pH 1.2. At pH 12.0, the compound is completely deprotonated, and the lipophilic nature of the dimethoxybenzyl group drives the solubility down to practically zero.

Table 2: Solubility in Common Organic Solvents (at 25°C)

| Solvent | Polarity Index | Solubility (mg/mL) | Solvation Mechanism |

| Methanol | 5.1 | > 100.0 | Strong hydrogen bonding with |

| Ethanol | 5.2 | ~ 60.0 | Moderate hydrogen bonding; lower dielectric constant |

| Acetone | 5.1 | < 5.0 | Aprotic; cannot efficiently solvate the chloride anion |

| DMSO | 7.2 | > 150.0 | High dielectric constant; universal solvation |

Data Interpretation: As a salt, the compound requires protic solvents (like Methanol) or highly polar aprotic solvents (like DMSO) to dissociate the crystal lattice. In moderately polar aprotic solvents like Acetone, the inability to solvate the chloride anion severely restricts solubility.

Conclusion

The solubility profile of (R)-2-(3,4-dimethoxybenzyl)pyrrolidine HCl is a textbook representation of an ionizable basic active pharmaceutical ingredient. Formulators must account for the dual variables of pH and chloride concentration. While the compound is highly soluble in the gastric environment, its precipitation risk increases exponentially as it transitions into the alkaline environment of the lower intestine. Utilizing the self-validating shake-flask methodologies outlined above ensures that predictive biopharmaceutics modeling is built upon thermodynamic reality rather than kinetic artifacts.

References

-

Overview of USP <1236> Guidance on Solubility Testing Source: Biorelevant URL:[Link]

-

OECD Test Guideline 105: Water Solubility Source: Organisation for Economic Co-operation and Development (OECD) / Government of Canada Publications URL:[Link]

-

pKa Modulation of Pyrrolidine-Based Catalytic Polymers at Physiological pH Source: ACS Applied Bio Materials URL:[Link]

-

Precaution on Use of Hydrochloride Salts in Pharmaceutical Formulation (Common-Ion Effect) Source: PubMed (National Library of Medicine) URL:[Link]

-

pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts Source: Pharmaceutical Research / Ovid URL:[Link]

-

Common-Ion Effect in Solubility Equilibria Source: Wikipedia / Chemistry LibreTexts URL:[Link]

Sources

- 1. 1267135-87-4|3-(3,4-Dimethoxybenzyl)pyrrolidine hydrochloride|BLD Pharm [bldpharm.com]

- 2. scispace.com [scispace.com]

- 3. ovid.com [ovid.com]

- 4. Common-ion effect - Wikipedia [en.wikipedia.org]

- 5. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorelevant.com [biorelevant.com]

Precision Synthesis of Isoquinoline Alkaloids: A Guide to Chiral Building Blocks and Asymmetric Catalysis

Executive Summary Isoquinoline alkaloids—encompassing critical therapeutics such as morphine, papaverine, and emetine—rely on the precise spatial arrangement of their 1,2,3,4-tetrahydroisoquinoline (THIQ) core to exert pharmacological efficacy. The stereocenter at the C1 position (and occasionally C3/C4) dictates receptor binding affinity and metabolic stability. As a Senior Application Scientist, I have structured this technical whitepaper to bridge the gap between theoretical retrosynthetic design and practical benchtop execution. This guide details the causal mechanisms, self-validating protocols, and state-of-the-art chiral building blocks required to synthesize enantiopure isoquinoline architectures.

Strategic Retrosynthetic Logic

The synthesis of the THIQ core historically mimics the biosynthetic pathways found in nature, where L-tyrosine derivatives undergo enzymatic oxidation and condensation. In synthetic chemistry, we achieve this via three primary disconnections:

-

C–C Bond Formation (Pictet-Spengler Reaction): Direct construction of the C1 stereocenter from acyclic precursors.

-

C–N Bond Formation & Reduction (Bischler-Napieralski): Cyclization to a prochiral imine, followed by transition-metal-catalyzed asymmetric hydrogenation.

-

Chiral Auxiliary Addition: Pre-installation of stereocenters using enantiopure sulfinimines for highly substituted THIQs.

Biosynthetic logic of isoquinoline alkaloids via the Pictet-Spengler condensation.

The Asymmetric Pictet-Spengler Reaction (PSR)

Mechanistic Causality

The Pictet-Spengler reaction condenses a β-arylethylamine with an aldehyde to form an iminium ion, followed by an intramolecular electrophilic aromatic substitution. The primary challenge is controlling facial selectivity during ring closure. In the asymmetric organocatalytic variant, chiral phosphoric acids (CPAs) act as bifunctional catalysts. The phosphoryl oxygen hydrogen-bonds with the iminium proton, while the acidic proton interacts with the nucleophile. The bulky 3,3'-substituents on the BINOL backbone of the CPA create a narrow chiral cleft. This steric environment penalizes one transition state, forcing the aromatic ring to approach the iminium carbon from a single trajectory, thereby dictating the C1 absolute configuration ()[1].

Self-Validating Protocol: Organocatalytic Asymmetric PSR

Objective: Synthesis of (S)-1-benzyl-1,2,3,4-tetrahydroisoquinoline.

-

Imine Formation: Combine β-arylethylamine (1.0 equiv) and phenylacetaldehyde (1.1 equiv) in anhydrous toluene over 4Å molecular sieves at room temperature.

-

In-Process Validation: Monitor via

H NMR. The disappearance of the aldehyde proton (~9.5 ppm) and the appearance of the imine proton (~8.2 ppm) confirm complete conversion.

-

-

Asymmetric Cyclization: Cool the reaction mixture to -30°C. Add 5-10 mol% of the Chiral Phosphoric Acid (e.g., TRIP catalyst). Stir for 24-48 hours. The low temperature minimizes the uncatalyzed background reaction, ensuring the chiral ion pair dictates stereochemistry.

-

In-Process Validation: TLC monitoring (UV/KMnO

) until the intermediate imine is entirely consumed.

-

-

Isolation & Verification: Quench with saturated NaHCO

to deprotonate the catalyst, extract with EtOAc, and purify via flash chromatography.-

Final Validation: Determine enantiomeric excess (ee) via chiral stationary phase HPLC (e.g., Chiralcel OD-H). A successful run yields >90% ee.

-

Step-by-step experimental workflow for the asymmetric Pictet-Spengler reaction.

Bischler-Napieralski Cyclization & Asymmetric Hydrogenation

Mechanistic Causality

An highly scalable alternative relies on the Bischler-Napieralski reaction, which dehydrates N-phenethyl amides into 3,4-dihydroisoquinolines (DHIQs) ()[2]. The stereodefining step is the subsequent enantioselective reduction of the prochiral imine. Utilizing Ryoji Noyori's Ru(II)-BINAP catalyst, the chiral diphosphine ligand creates a

Self-Validating Protocol: Noyori Hydrogenation of DHIQs

Objective: Industrial-scale synthesis of chiral 1-substituted THIQs.

-

Catalyst Activation: In a glovebox, dissolve [RuCl

(p-cymene)]-

In-Process Validation: A distinct color change from red-brown to yellow-orange indicates successful ligand exchange and complexation.

-

-

Hydrogenation: Transfer the DHIQ substrate and Ru-BINAP catalyst to a stainless-steel autoclave. Purge the system with H

gas, then pressurize to 10-100 atm. Stir at 50°C for 24 hours. High pressure ensures the rate of hydride insertion outpaces non-selective background tautomerization ()[4].-

In-Process Validation: Monitor the pressure drop gauge; a stabilization of pressure indicates the consumption of the alkene/imine bond is complete.

-

-

Workup: Vent the H

gas safely, concentrate the mixture, and pass it through a short silica plug using DCM/MeOH to remove ruthenium salts.-

Final Validation: Chiral HPLC analysis must confirm >95% ee.

-

Catalytic workflow for the Noyori asymmetric hydrogenation of dihydroisoquinolines.

Enantiopure Sulfinimines as Chiral Building Blocks

Mechanistic Causality

For isoquinoline alkaloids requiring complex substitution patterns (e.g., C3 or C4 stereocenters), enantiopure N-sulfinyl imines serve as elite chiral building blocks. The electron-withdrawing sulfinyl group activates the imine for nucleophilic attack. Causally, the stereocontrol relies on a rigid, chelated six-membered transition state formed upon the addition of lateral lithiated amides. The lithium ion coordinates both the sulfinyl oxygen and the incoming nucleophile, locking the conformation. The bulky p-tolyl group of the auxiliary shields one face of the imine, directing the nucleophilic attack exclusively to the opposite face ()[5].

Self-Validating Protocol: Sulfinimine-Mediated Addition

Objective: Synthesis of (3R,4S)-4-hydroxy-3-phenyltetrahydroisoquinoline.

-

Lithiation: Cool a solution of the lateral amide (e.g., o-toluamide) in anhydrous THF to -78°C. Add LDA dropwise.

-

In-Process Validation: The formation of a deep red/purple solution visually confirms the generation of the lateral lithiated anion.

-

-

Chiral Addition: Slowly add the enantiopure (S)-N-sulfinyl imine. Stir strictly at -78°C for 4 hours to prevent epimerization.

-

In-Process Validation: Quench a 0.1 mL aliquot with ND

Cl; Mass Spectrometry (MS) analysis should show deuterium incorporation if unreacted anion remains.

-

-

Deprotection & Cyclization: Treat the isolated sulfinamide with methanolic HCl to cleave the chiral auxiliary, followed by a basic workup to induce intramolecular cyclization.

-

Final Validation:

H NMR confirms the loss of the p-tolyl signal (aromatic region and ~2.4 ppm methyl singlet) and the formation of the THIQ core.

-

Quantitative Data Comparison

The selection of a synthetic strategy depends heavily on the target substitution pattern, required scale, and acceptable catalyst costs. The following table summarizes the performance metrics of the methodologies discussed:

| Methodology | Key Catalyst / Auxiliary | Target Stereocenter | Typical Yield | Typical ee | Primary Advantage |

| Asymmetric Pictet-Spengler | Chiral Phosphoric Acid (CPA) | C1 | 80–95% | 90–98% | Biomimetic, direct synthesis from acyclic precursors. |

| Bischler-Napieralski + Hydrogenation | Ru(II)-BINAP | C1 | 85–99% | 95–99% | Highly scalable, excellent for industrial drug manufacturing. |

| Sulfinimine Addition | (S)- or (R)-N-Sulfinyl Imine | C1, C3, C4 | 70–88% | >95% | Allows simultaneous generation of multiple stereocenters. |

References

-

Asymmetric Synthesis of 4-Hydroxy-3-phenyltetrahydroisoquinoline Derivatives Using Enantiopure Sulfinimines (N-Sulfinyl Imines) . The Journal of Organic Chemistry.[Link]

-

Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds . Molecules (PMC).[Link]

-

Asymmetric Synthesis of Isoquinoline Alkaloids . Chemical Reviews.[Link]

-

Toward efficient asymmetric hydrogenation: Architectural and functional engineering of chiral molecular catalysts . PNAS.[Link]

-

Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction . Molecules (MDPI).[Link]

Sources

Precision Mass Spectrometry of C13H19NO2: Distinguishing Isomeric Landscapes

Executive Summary: The Mass Paradox

In drug development and forensic toxicology, the formula C13H19NO2 represents a critical analytical challenge. It is a "chameleon formula" shared by three distinct classes of compounds:

-

Synthetic Intermediates: e.g., N-(tert-Butoxycarbonyl)-phenethylamine (Boc-protected amine).

-

Pharmaceuticals: e.g., Ibuproxam (NSAID).[1]

-

Psychoactive Substances: e.g., 3,4-Methylenedioxy-N-propylamphetamine (MDPR).[2][3]

For the researcher, relying on Molecular Weight (MW) or even Exact Mass is insufficient. All three possess an identical monoisotopic mass of 221.1416 Da . This guide details the high-resolution mass spectrometry (HRMS) workflow required to resolve these isomers, focusing on fragmentation mechanics and self-validating experimental protocols.

Fundamental Mass Concepts

To accurately analyze C13H19NO2, we must distinguish between the "average" used in stoichiometry and the "exact" used in spectrometry.

The Data Table

| Metric | Value | Definition | Application |

| Molecular Weight (MW) | 221.29 g/mol | Weighted average of all natural isotopes (C=12.011, etc.).[2] | Stoichiometry, dosing calculations. |

| Exact Mass | 221.14158 Da | Sum of the most abundant isotopes ( | HRMS, formula confirmation. |

| [M+H]+ | 222.14886 Da | The protonated species observed in positive ESI. | Precursor ion selection in LC-MS. |

Critical Insight: In Low-Resolution MS (e.g., Single Quad), these compounds are indistinguishable. You must use HRMS (Q-TOF or Orbitrap) coupled with MS/MS fragmentation to identify the specific isomer.

The Isomeric Landscape

We focus on three representative isomers that define the analytical conflict.

Isomer A: The Synthetic Tool

-

Compound: N-Boc-phenethylamine

-

Role: Common intermediate in peptide and small molecule synthesis.

-

Structure: A phenethylamine core protected by a tert-butyloxycarbonyl (Boc) group.

-

Lability: Thermally unstable; prone to in-source fragmentation.

Isomer B: The Designer Drug

-

Compound: 3,4-Methylenedioxy-N-propylamphetamine (MDPR)[2][3]

-

Role: Psychoactive phenethylamine (homologue of MDMA).

-

Structure: A rigid benzodioxole ring with a secondary amine side chain.

-

Risk: Controlled substance; requires forensic differentiation.

Isomer C: The Pharmaceutical

Experimental Protocol: HRMS Workflow

This protocol is designed for an LC-QTOF system (e.g., Agilent 6500 or Sciex X500 series). It prioritizes the separation of isomers and the preservation of labile groups (like Boc) prior to collision-induced dissociation (CID).

Chromatographic Separation

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid (Proton source).[5]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[5]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Why: Isomer A (Boc) is highly lipophilic and elutes late. Isomer C (Ibuproxam) is more polar.

-

Source Parameters (ESI+)

-

Gas Temp: 300°C (Keep <325°C to prevent thermal degradation of Ibuproxam/Boc).

-

Fragmentor Voltage: 100V (Standard) vs. 150V (In-source fragmentation check).

-

Acquisition: Data Dependent Acquisition (DDA) or SWATH.

Visualization: The Analytical Logic

The following diagram illustrates the decision matrix for identifying the specific C13H19NO2 derivative based on MS/MS data.

Caption: Logical workflow for differentiating C13H19NO2 isomers via MS/MS fragmentation patterns.

Mechanistic Fragmentation Analysis

The "Trustworthiness" of your assay relies on understanding why these fragments occur.

N-Boc-Phenethylamine: The McLafferty-like Rearrangement

The tert-butyl group is the Achilles' heel of this molecule. Upon collisional activation:

-

Protonation: Occurs at the carbonyl oxygen or the nitrogen.

-

Elimination: A concerted mechanism ejects isobutene (Neutral mass 56.06).

-

Result: The precursor (m/z 222) shifts to the carbamic acid intermediate (m/z 166), which rapidly loses CO2 (44 Da) to yield the phenethylamine core (m/z 122).

-

Diagnostic Peak:m/z 57.07 (tert-butyl cation) is often seen at high collision energies.

-

MDPR: The Alpha-Cleavage

As a substituted amphetamine, MDPR follows the classic phenethylamine fragmentation rules:

-

Alpha-Cleavage: The bond between the alpha-carbon (with the amine) and the benzyl carbon breaks.

-

Immonium Ion: This yields a stable cation:

.-

Calculation: C5H12N = m/z 86. Wait, let's verify MDPR structure:

-

Fragment is

. Mass = 15 (Methyl) + 13 (CH) + 15 (NH) + 43 (Propyl) = m/z 86 .

-

-

Benzyl Ion: The methylenedioxybenzyl cation appears at m/z 135.04 . This is the "smoking gun" for the MDxx class of drugs.

Visualization: Fragmentation Pathways

Caption: Competing fragmentation pathways. Green nodes indicate the synthetic intermediate (Boc); Red nodes indicate the psychoactive (MDPR).

Summary of Diagnostic Ions

Use this table to program your Mass Defect Filter or MRM transitions.

| Compound | Precursor (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Mechanism |

| N-Boc-Phenethylamine | 222.1489 | 166.0862 | 122.0964 | Loss of Isobutene (-56) |

| MDPR | 222.1489 | 135.0440 | 163.0754 | Benzyl cation formation |

| Ibuproxam | 222.1489 | 179.1066 | 161.0960 | Hydroxamic acid loss |

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 559375, 3,4-Methylenedioxy-N-propylamphetamine. Retrieved from [Link]

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 68704, Ibuproxam. Retrieved from [Link]

-

Master Organic Chemistry. Protecting Groups for Amines: Carbamates (Boc, Cbz, Fmoc). Retrieved from [Link]

-

University of Missouri Mass Spectrometry Facility. Calculating Exact Masses. Retrieved from [Link] (General reference for isotopic calculation standards).

Sources

Protocol for asymmetric synthesis of 2-substituted pyrrolidines

Application Note: Asymmetric Synthesis of 2-Substituted Pyrrolidines via Ligand-Controlled -Lithiation

Executive Summary

The pyrrolidine pharmacophore is ubiquitous in FDA-approved therapeutics, appearing in structures ranging from glycosidase inhibitors to antihistamines. While chiral pool synthesis (starting from L-proline) is established, it limits access primarily to 2-carboxyl derivatives or requires lengthy functional group manipulations.

This guide details a modular, divergent protocol for the asymmetric synthesis of 2-substituted pyrrolidines via the enantioselective

Key Technical Advantages:

-

Divergency: Access diverse analogs from a single precursor (

-Boc pyrrolidine). -

Stereocontrol: High enantioselectivity (

ee) using chiral diamine ligands. -

Scalability: Validated on multi-gram to kilogram scales for key intermediates.

Strategic Analysis of Synthetic Methods

To ensure the correct method selection for your specific target, we compare the three dominant strategies in modern drug discovery.

| Feature | Asymmetric Hydrogenation | Organocatalysis | |

| Primary Mechanism | Deprotonation by | Ir/Rh-catalyzed reduction of cyclic imines | Proline/MacMillan catalyst condensation |

| Substrate Scope | Cyclic imines/enamides | Aldehydes/Ketones + Nitroolefins | |

| Key Advantage | Versatility: Installs alkyl, aryl, and heteroatoms. | Scale: Best for multi-kg manufacturing of specific targets. | Operational Simplicity: No cryogenics required. |

| Limitation | Requires cryogenic conditions ( | Requires pre-synthesis of cyclic imine precursor. | Often limited to specific substitution patterns (e.g., |

| Typical ee |

Core Protocol: Enantioselective -Lithiation of -Boc Pyrrolidine[2]

Mechanistic Principle

The reaction relies on the kinetic resolution or dynamic thermodynamic resolution of the lithiated species. In the presence of a chiral diamine ligand (such as (-)-sparteine or the O'Brien surrogate),

Critical Reagent Selection: The "Sparteine" Problem

Historically, (-)-sparteine was the standard ligand. However, supply shortages have necessitated the use of validated surrogates. This protocol utilizes the O'Brien Diamine ((+)-sparteine surrogate) or commercially available (-)-sparteine (if available).

-

Ligand A: (-)-Sparteine (Natural, affords S-product)

-

Ligand B: O'Brien Diamine (Synthetic, affords R-product)

Reaction Workflow Diagram

Caption: Workflow for the enantioselective lithiation-trapping of N-Boc pyrrolidine highlighting the bifurcation for alkyl vs. aryl products.

Detailed Experimental Procedure

Safety Note:

Materials

-

Substrate:

-Boc pyrrolidine (1.0 equiv). -

Ligand: (-)-Sparteine (1.2 equiv) OR O'Brien diamine (1.2 equiv).

-

Base:

-BuLi (1.4 M in cyclohexane, 1.2 equiv). -

Solvent: TBME (tert-Butyl methyl ether) is preferred over

for safety and higher enantioselectivity in some cases. -

Electrophile: e.g., Benzyl bromide, Methyl iodide, or Aryl bromide (for Negishi).

Step-by-Step Protocol

Phase 1: Formation of the Chiral Carbanion

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a temperature probe. Flush with Argon.

-

Solvation: Add (-)-sparteine (1.2 equiv) and anhydrous TBME (concentration ~0.1 M relative to substrate).

-

Substrate Addition: Add

-Boc pyrrolidine (1.0 equiv) via syringe. -

Cooling: Cool the solution to

C using a dry ice/acetone bath. Ensure the internal temperature stabilizes. -

Deprotonation: Add

-BuLi (1.2 equiv) dropwise over 20–30 minutes via a syringe pump or carefully controlled manual addition. Crucial: Maintain internal temp below -

Maturation: Stir at

C for 3–4 hours . This time is required to ensure complete deprotonation and formation of the stable chiral complex.

Phase 2: Electrophile Trapping

Option A: Direct Alkylation (e.g., Methyl, Allyl, Benzyl)

-

Add the electrophile (1.3–1.5 equiv) dropwise (neat or in minimal TBME) to the lithiated solution at

C. -

Stir at

C for 1 hour. -

Allow the reaction to warm slowly to room temperature overnight.

Option B:

-

Transmetalation: At

C, add a solution of anhydrous -

Stir for 30 minutes at

C, then warm to ambient temperature. The solution typically turns cloudy. -

Coupling: Add the aryl bromide (1.0 equiv),

(5 mol%), and -

Stir at room temperature for 12–24 hours.

Phase 3: Workup and Purification

-

Quench: Cool to

C and quench with saturated aqueous -

Extraction: Extract with

or EtOAc ( -

Wash: Wash combined organics with water and brine. Dry over

. -

Purification: Concentrate in vacuo and purify via flash column chromatography (typically Hexanes/EtOAc).

Troubleshooting & Optimization (Expert Insights)

| Issue | Probable Cause | Corrective Action |

| Low Enantioselectivity (<80% ee) | Temperature spike during | Use a syringe pump; ensure internal probe never exceeds |

| Low Yield | Incomplete deprotonation or wet solvent. | Increase deprotonation time to 5h; redistill TBME over Na/Benzophenone. |

| Racemization | Warming too fast before trapping. | Ensure the mixture stays at |

| Precipitation | Lithiated species insolubility. | TBME is generally better than |

Mechanistic Pathway (DOT Diagram)

The following diagram illustrates the catalytic cycle and the origin of stereoselectivity via the chelated lithio-intermediate.

Caption: Mechanistic pathway showing the kinetic deprotonation step which determines the stereochemical outcome.

References

-

Beak, P., & Lee, W. K. (1994).

-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines. The Journal of Organic Chemistry. Link -

O'Brien, P. (2008). (+)-Sparteine Surrogates for Asymmetric Synthesis. Chemical Communications.[1] Link

-

Campos, K. R., et al. (2006).[2] Enantioselective Arylation of

-Boc-pyrrolidine: A Highly Efficient Synthesis of 2-Arylpyrrolidines.[2] Journal of the American Chemical Society.[3][4] Link -

Dieter, R. K., et al. (2000). Asymmetric Synthesis of 2-Substituted Pyrrolidines via

-Lithiation.[2] The Journal of Organic Chemistry. Link -

Stead, D., & O'Brien, P. (2008).

-Boc Pyrrolidine.[5] Organic & Biomolecular Chemistry. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Iridium-catalyzed asymmetric hydrogenation of 2-pyridyl cyclic imines: a highly enantioselective approach to nicotine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Utilization of (R)-2-(3,4-dimethoxybenzyl)pyrrolidine as a Chiral Auxiliary

Introduction: The Strategic Advantage of (R)-2-(3,4-dimethoxybenzyl)pyrrolidine in Asymmetric Synthesis

In the landscape of modern synthetic organic chemistry, the predictable and efficient control of stereochemistry is paramount, particularly in the development of pharmaceutical agents where enantiomeric purity can be the difference between a therapeutic effect and toxicological concerns. Chiral auxiliaries are a cornerstone of stereoselective synthesis, offering a robust strategy for the introduction of chirality by temporarily attaching a chiral moiety to a prochiral substrate, directing a subsequent diastereoselective transformation, and then being cleaved to reveal the desired enantiomerically enriched product.

The pyrrolidine scaffold is a privileged motif in asymmetric synthesis, with notable examples like the Enders SAMP/RAMP auxiliaries and MacMillan's organocatalysts.[1] The (R)-2-(3,4-dimethoxybenzyl)pyrrolidine auxiliary, the subject of this guide, builds upon this legacy. Its rigid five-membered ring pre-organizes the reactive conformation of the attached substrate. The key feature of this auxiliary is the bulky 3,4-dimethoxybenzyl group at the C2 position, which effectively shields one face of the enolate or enamine intermediate, thereby directing the approach of electrophiles to the opposite, less sterically hindered face. This steric control is the primary mechanism for the high diastereoselectivities observed in reactions employing this auxiliary.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of (R)-2-(3,4-dimethoxybenzyl)pyrrolidine as a chiral auxiliary in key asymmetric transformations. The protocols detailed herein are designed to be self-validating, with explanations of the underlying principles to empower the user to adapt and troubleshoot as needed.

Synthesis of the Chiral Auxiliary

The chiral auxiliary, (R)-2-(3,4-dimethoxybenzyl)pyrrolidine, can be synthesized in a straightforward manner. A common route involves the deprotection of a suitable N-protected precursor.

Protocol 1: Synthesis of (R)-2-(3,4-dimethoxybenzyl)pyrrolidine

This protocol describes the acidic removal of a trifluoroacetyl protecting group.

Materials:

-

(R)-2-(3,4-dimethoxybenzyl)-1-trifluoroacetylpyrrolidine

-

Isopropyl alcohol

-

12.5 M Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve (R)-2-(3,4-dimethoxybenzyl)-1-trifluoroacetylpyrrolidine (1.0 eq) in isopropyl alcohol.

-

Add 12.5 M HCl (approximately 4.7 molar equivalents relative to the starting material).

-